AMG-487 is classified as an acetamide derivative, specifically an 8-azaquinazolinone. Its primary action involves inhibiting the binding of chemokines such as interferon-inducible protein 10 and interferon-inducible T cell alpha chemoattractant to CXCR3, thereby modulating immune responses. The metabolite M2 is generated through enzymatic processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are crucial for drug metabolism in humans .
The synthesis of AMG-487 involves several steps that include the formation of its core structure followed by functionalization to achieve the desired pharmacological properties. The metabolic conversion to M2 occurs predominantly through O-deethylation, a reaction facilitated by CYP3A4. This process can be characterized as follows:
The identification of these metabolites is typically conducted using liquid chromatography coupled with mass spectrometry, allowing for precise tracking of metabolic pathways.
The molecular structure of AMG-487 includes a complex arrangement featuring an acetamide group attached to an azaquinazolinone core. The specific structural formula for M2 is characterized by the removal of an ethoxy group from AMG-487, resulting in a phenolic compound. Key data regarding the molecular structure includes:
M2 exhibits significant interactions with cytochrome P450 enzymes, particularly demonstrating time-dependent inhibition properties against CYP3A4. The following reactions are noteworthy:
This mechanism underscores the importance of understanding metabolic pathways for predicting drug interactions and adverse effects.
The mechanism by which M2 exerts its effects involves several key processes:
Data from studies indicate that this inhibition can result in significant clinical implications, such as increased plasma concentrations of AMG-487 upon repeated dosing due to reduced clearance.
The physical properties of M2 include:
Chemical properties include:
AMG-487 and its metabolite M2 have several potential applications in scientific research and therapeutic development:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2